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Compound of Interest

Compound Name: Pentamethylbenzaldehyde

Cat. No.: B097405 Get Quote

This document provides a comprehensive overview of the spectroscopic data for

pentamethylbenzaldehyde, tailored for researchers, scientists, and professionals in drug

development. It includes detailed experimental protocols and a summary of nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for pentamethylbenzaldehyde
(C₁₂H₁₆O, Molar Mass: 176.25 g/mol ).[1][2]

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in

search results

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

Data not available in search results

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b097405?utm_src=pdf-interest
https://www.benchchem.com/product/b097405?utm_src=pdf-body
https://www.benchchem.com/product/b097405?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Pentamethylbenzaldehyde
https://webbook.nist.gov/cgi/inchi?ID=C17432381&Mask=80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

~2920 Medium-Strong C-H stretch (methyl groups)

~2850 Medium C-H stretch (aldehyde)

~1690-1710 Strong C=O stretch (aldehyde)

~1600 Medium C=C stretch (aromatic ring)

~1450 Medium C-H bend (methyl groups)

~1380 Medium C-H bend (methyl groups)

Note: The exact peak positions can vary slightly based on the sampling method (e.g., KBr

pellet, thin film, or gas phase).[1][2]

Table 4: Mass Spectrometry (MS) Data

m/z Relative Intensity Assignment

176 Moderate [M]⁺ (Molecular Ion)

175 High (Base Peak) [M-H]⁺

147 Moderate [M-CHO]⁺ or [M-C₂H₅]⁺

Data obtained via Electron Ionization (EI) GC-MS.[1][3]

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a solid

organic compound like pentamethylbenzaldehyde.
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Sample Preparation:

Weigh approximately 5-25 mg of the pentamethylbenzaldehyde sample for ¹H NMR, or

50-100 mg for ¹³C NMR.[4]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a small vial.[5][6]

To ensure homogeneity, the solution can be gently vortexed or warmed.

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly

into a clean, dry 5 mm NMR tube to remove any particulate matter.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift calibration.[5]

Cap the NMR tube securely.

Data Acquisition:

Insert the prepared NMR tube into the spectrometer's spinner turbine and place it in the

magnet.

Lock the spectrometer onto the deuterium signal of the solvent.[7]

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

[7]

Tune the probe for the specific nucleus being observed (¹H or ¹³C).

Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse width,

and relaxation delay). For ¹³C NMR, a greater number of scans is typically required due to

its lower natural abundance.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase the resulting spectrum to ensure all peaks are in the positive phase.

Calibrate the chemical shift axis using the signal from the internal standard (TMS at 0

ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

2.2 Infrared (IR) Spectroscopy

The thin solid film method is a common and effective technique for analyzing solid samples.[8]

Sample Preparation (Thin Solid Film Method):

Dissolve a small amount (a few milligrams) of pentamethylbenzaldehyde in a few drops

of a volatile solvent like methylene chloride or acetone.[8]

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

Using a pipette, apply a drop of the prepared solution to the surface of the salt plate.[8]

Allow the solvent to completely evaporate, leaving a thin, even film of the solid compound

on the plate.[8]

Data Acquisition:

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract any

atmospheric (CO₂, H₂O) or instrumental interference.

Run the sample scan to obtain the infrared spectrum of pentamethylbenzaldehyde.

Data Analysis:

Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

Correlate the observed absorption bands to specific functional groups and bond vibrations

within the molecule.[9]
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2.3 Mass Spectrometry (MS)

This protocol describes the general procedure for obtaining an electron ionization (EI) mass

spectrum.

Sample Introduction:

Introduce a small amount of the pentamethylbenzaldehyde sample into the mass

spectrometer, often via a direct insertion probe or through the output of a gas

chromatograph (GC-MS).[10]

The sample is vaporized by heating it in a high-vacuum environment within the ion source.

[10]

Ionization (Electron Impact):

The gaseous sample molecules are bombarded with a high-energy beam of electrons

(typically 70 eV).[11][12]

This bombardment dislodges an electron from the molecule, forming a positively charged

molecular ion ([M]⁺), which is a radical cation.[12]

The excess energy from this process causes the molecular ion to fragment into smaller,

characteristic charged and neutral pieces.[10]

Mass Analysis and Detection:

The positively charged ions (both the molecular ion and fragment ions) are accelerated by

an electric field.[12]

The accelerated ions are then directed into a mass analyzer (e.g., a magnetic sector or a

quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[12]

A detector records the abundance of ions at each m/z value.

Data Presentation:
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The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative

abundance on the y-axis. The most abundant ion is designated as the base peak and is

assigned a relative intensity of 100%.[11]

Visualized Workflow
The following diagram illustrates the generalized workflow for the spectroscopic analysis of an

organic compound.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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